molecular formula C9H16OS B15275618 8-Oxaspiro[4.5]decane-1-thiol

8-Oxaspiro[4.5]decane-1-thiol

Cat. No.: B15275618
M. Wt: 172.29 g/mol
InChI Key: SWSDTKRXJAIULA-UHFFFAOYSA-N
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Description

8-Oxaspiro[45]decane-1-thiol is a unique organic compound characterized by its spirocyclic structure, which includes an oxygen atom and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Oxaspiro[4.5]decane-1-thiol typically involves a multi-step process. One common method is the Prins/pinacol reaction, which utilizes aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol under Lewis acid catalysis to form the oxaspirocyclic structure . Another approach involves the use of tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane as starting materials .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. This includes the use of continuous flow reactors and advanced separation techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 8-Oxaspiro[4.5]decane-1-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding alcohols or alkanes.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include disulfides, sulfonic acids, alcohols, alkanes, and various thioether derivatives.

Scientific Research Applications

8-Oxaspiro[4.5]decane-1-thiol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for thiol-containing biomolecules.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 8-Oxaspiro[4.5]decane-1-thiol involves its interaction with molecular targets through its thiol group. This group can form covalent bonds with cysteine residues in proteins, affecting their function and activity. The compound can also participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Uniqueness: 8-Oxaspiro[4.5]decane-1-thiol is unique due to the presence of the thiol group, which imparts distinct reactivity and potential for forming covalent bonds with biomolecules. This makes it particularly valuable in biochemical and medicinal research.

Properties

Molecular Formula

C9H16OS

Molecular Weight

172.29 g/mol

IUPAC Name

8-oxaspiro[4.5]decane-4-thiol

InChI

InChI=1S/C9H16OS/c11-8-2-1-3-9(8)4-6-10-7-5-9/h8,11H,1-7H2

InChI Key

SWSDTKRXJAIULA-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2(C1)CCOCC2)S

Origin of Product

United States

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